5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide
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Overview
Description
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position of the benzamide ring and a phenylprop-2-enoxy group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorosalicylic acid and 3-phenylprop-2-en-1-ol.
Esterification: The 5-chlorosalicylic acid is esterified with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.
Amidation: The ester intermediate is then reacted with ammonia or an amine to form the benzamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent with antimicrobial, antifungal, and antiviral properties.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is investigated for its role in inhibiting specific enzymes and pathways in biological systems, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzamide: Similar structure but lacks the phenylprop-2-enoxy group.
2-[(E)-3-phenylprop-2-enoxy]benzamide: Similar structure but lacks the chloro group.
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzoic acid: Similar structure but has a carboxylic acid group instead of the amide group.
Uniqueness
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide is unique due to the presence of both the chloro and phenylprop-2-enoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-8-9-15(14(11-13)16(18)19)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,18,19)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVRLMVTTVGMD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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